molecular formula C13H13ClN2O2 B282373 (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one

Cat. No. B282373
M. Wt: 264.71 g/mol
InChI Key: QOSJJEOQEFBITG-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one, also known as CPOP, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been shown to exhibit cytotoxicity against cancer cells, as well as anti-inflammatory activity. It has also been found to inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one in lab experiments is its relatively simple synthesis method, which makes it readily available for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its ability to inhibit the activity of certain enzymes involved in inflammation, which could have implications for the treatment of inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and to explore its potential applications in other fields, such as catalysis and materials science.
In conclusion, (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one is a small molecule that has shown potential for a variety of applications in scientific research. Its relatively simple synthesis method, cytotoxicity against cancer cells, and anti-inflammatory activity make it an attractive target for further investigation. With continued research, (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one could prove to be a valuable tool in the fields of medicinal chemistry, materials science, and catalysis.

Synthesis Methods

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzaldehyde with methyl piperazine in the presence of a base to form the Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl acetoacetate in the presence of a base to form the final product, (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one.

Scientific Research Applications

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has also been investigated for its potential as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the activity of certain enzymes involved in inflammation.

properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one

InChI

InChI=1S/C13H13ClN2O2/c1-8-7-15-11(13(18)16-8)6-12(17)9-2-4-10(14)5-3-9/h2-6,8,15H,7H2,1H3,(H,16,18)/b11-6+

InChI Key

QOSJJEOQEFBITG-IZZDOVSWSA-N

Isomeric SMILES

CC1CN/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C(=O)N1

SMILES

CC1CNC(=CC(=O)C2=CC=C(C=C2)Cl)C(=O)N1

Canonical SMILES

CC1CNC(=CC(=O)C2=CC=C(C=C2)Cl)C(=O)N1

Origin of Product

United States

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